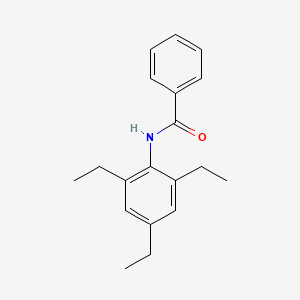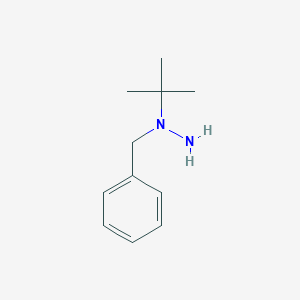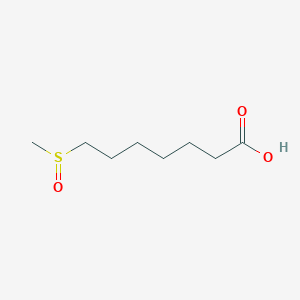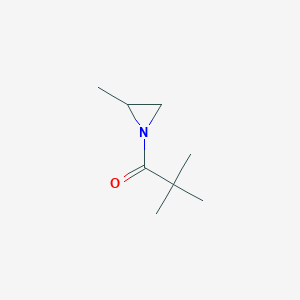![molecular formula C12H12ClNO3 B14350438 4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid CAS No. 90906-75-5](/img/structure/B14350438.png)
4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, a dimethylamino group, and a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid typically involves multi-step organic reactionsThe final step involves the formation of the butenoic acid moiety through a series of condensation and oxidation reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the aromatic ring .
Applications De Recherche Scientifique
4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid involves its interaction with specific molecular targets. The chloro and dimethylamino groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-[2-Chloro-4-
4-[2-Bromo-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid: Similar structure with a bromo group instead of chloro.
Propriétés
Numéro CAS |
90906-75-5 |
|---|---|
Formule moléculaire |
C12H12ClNO3 |
Poids moléculaire |
253.68 g/mol |
Nom IUPAC |
4-[2-chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C12H12ClNO3/c1-14(2)9-5-3-8(10(13)7-9)4-6-11(15)12(16)17/h3-7H,1-2H3,(H,16,17) |
Clé InChI |
NRYWHEVMJPEZOH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)C=CC(=O)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B14350361.png)

![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)

![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)

![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)






